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Compound of Interest

Compound Name: Water-phenol-water

Cat. No.: B15414810 Get Quote

Technical Support Center: Water-Phenol
Extractions
This guide provides troubleshooting advice and answers to frequently asked questions

regarding the interface layer that can form during water-phenol extractions for nucleic acid

purification.

Frequently Asked Questions (FAQs)
Q1: What is the interface layer in a phenol-chloroform extraction?

The interface is the layer that forms between the upper aqueous phase (containing nucleic

acids) and the lower organic phase (containing phenol and chloroform) after centrifugation.[1] It

is primarily composed of denatured proteins and, in some cases, lipids and genomic DNA.[1][2]

[3]

Q2: Why is it crucial to avoid the interface layer?

Transferring material from the interface into your aqueous phase can lead to contamination of

your final nucleic acid sample with proteins or phenol. This contamination can inhibit

downstream enzymatic reactions like PCR, ligation, or sequencing.

Q3: What causes a thick or prominent interface layer?
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A thick interface layer typically indicates a high concentration of protein or lipids in the starting

sample.[3] Other causes can include incomplete cell lysis, using an insufficient volume of

phenol-chloroform for the amount of starting material, or the presence of complex

carbohydrates.[3][4]

Q4: My sample has a high salt concentration. How might this affect the extraction?

Extremely high salt concentrations in the sample can cause the organic and aqueous phases

to invert, meaning the phenol layer will be on top.[5] If you are unsure which layer is which, add

a small drop of water; it will mix with the aqueous phase.[5]

Q5: Can the pH of the phenol mixture affect the extraction and the interface?

Yes, the pH is critical. For DNA purification, phenol should be buffered to a pH of 7.0-8.0 to

ensure the DNA remains in the aqueous phase.[6] If the phenol is acidic (pH 4.0-6.0), the DNA

will partition into the organic phase or get trapped in the interface, while the RNA remains in the

aqueous phase.[1][6]

Troubleshooting Guide
This section addresses specific problems you may encounter with the interface layer during

your experiments.
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Problem Potential Cause(s) Recommended Solution(s)

Thick, White, or Gelatinous

Interface

• High concentration of

proteins in the starting sample.

[3]• Incomplete cell lysis,

leaving large protein

complexes.• Insufficient

volume of lysis buffer or

phenol:chloroform reagent was

used for the amount of starting

material.[4]

• Pre-digest with Proteinase K:

Before the extraction, incubate

your sample with Proteinase K

to degrade proteins.[7]•

Repeat the Extraction:

Transfer the aqueous phase to

a new tube and perform a

second phenol:chloroform

extraction.[1]• Dilute the

Sample: Reduce the amount of

starting material or increase

the volume of lysis buffer and

extraction reagents.[4]

Interface is Unstable or Mixes

Easily with Aqueous Layer

• Insufficient centrifugation time

or speed.[4][8]• The tube was

agitated after centrifugation.•

Low volume of the aqueous

phase makes it difficult to

pipette without disturbing the

interface.[9]

• Optimize Centrifugation:

Ensure you are centrifuging at

a high speed (e.g., 12,000 -

16,000 x g) for at least 5

minutes.[7][8] For TRIzol-

based extractions, a 15-minute

spin at 4°C can improve

separation.[4]• Careful

Pipetting: Angle the tube and

remove the aqueous phase

slowly, keeping the pipette tip

away from the interface.[8] It is

better to leave a small amount

of the aqueous phase behind

than to risk contamination.[8]•

Use Phase Lock Gel™: This

creates a solid barrier between

the phases, allowing for easy

decanting or pipetting of the

aqueous layer without

interface contamination.[10]

[11][12]
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Low Yield of Nucleic Acid

• The pH of the phenol was

incorrect for the target nucleic

acid (e.g., acidic phenol was

used for DNA extraction).[1][6]•

Vigorous vortexing sheared

large genomic DNA, trapping it

in the interface.• A significant

portion of the aqueous phase

was left behind to avoid

interface contamination.

• Verify Phenol pH: Ensure the

phenol is buffered to ~pH 8.0

for DNA extraction.[6]• Gentle

Mixing: For high molecular

weight DNA, mix by gentle

inversion instead of vigorous

vortexing.• Back-Extraction:

Add buffer to the remaining

organic phase and interface,

mix, and re-centrifuge.

Combine the resulting

aqueous phase with your first

collection.[5]• Use Phase Lock

Gel™: This method can

increase the recovery of

nucleic acids by 20-30% by

allowing for a more complete

transfer of the aqueous phase.

[12]

Experimental Protocols
Protocol 1: Standard Phenol:Chloroform:Isoamyl
Alcohol (PCI) Extraction
This protocol is a standard method for purifying nucleic acids from an aqueous sample.

Sample Preparation: Start with your lysed cells or aqueous sample in a microcentrifuge tube.

Adjust the volume to a minimum of 200 µL with a suitable buffer (e.g., TE buffer) if

necessary.

PCI Addition: Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1).[7]

Mixing: Vortex the tube for 15-30 seconds until the mixture appears as a milky emulsion.[7]

[13]
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Phase Separation: Centrifuge the tube at 16,000 x g for 5 minutes at room temperature.[7]

This will separate the mixture into three layers: the upper aqueous phase (with nucleic

acids), a white interface (with proteins), and the lower organic phase.[1]

Aqueous Phase Transfer: Carefully aspirate the upper aqueous phase and transfer it to a

new, clean microcentrifuge tube. Be extremely careful not to touch the interface.[14]

Precipitation: The purified nucleic acids in the aqueous phase are now ready for ethanol

precipitation.

Protocol 2: Extraction Using Phase Lock Gel™ (PLG)
This method incorporates a gel that forms a solid barrier between the aqueous and organic

phases, simplifying the removal of the aqueous layer.

Prepare PLG Tube: Obtain a pre-dispensed Phase Lock Gel™ tube. Immediately before use,

centrifuge the tube at 12,000 - 16,000 x g for 20-30 seconds to pellet the gel.[11]

Add Sample and Reagent: Add your aqueous sample and an equal volume of the organic

extraction solvent (e.g., phenol:chloroform) directly to the pre-spun PLG tube.[11]

Mixing: Cap the tube and mix thoroughly by inversion or vigorous shaking until a

homogenous suspension is formed. Do not vortex.[11]

Phase Separation & Barrier Formation: Centrifuge the tube at 12,000 x g for 5 minutes.[11]

During centrifugation, the PLG will migrate to form a stable, solid barrier between the lower

organic phase and the upper aqueous phase.[11]

Aqueous Phase Transfer: The organic phase and interface material are now trapped below

the PLG barrier.[11] You can easily and completely recover the aqueous phase by pipetting

or simply decanting it into a new tube.[12]

Precipitation: Proceed with ethanol precipitation of the nucleic acids.

Visualizations
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Standard Phenol:Chloroform Extraction Workflow

Start: Cell Lysate

1. Add equal volume of
Phenol:Chloroform:Isoamyl Alcohol

process_node decision_node output_node waste_node

2. Vortex vigorously to create emulsion

3. Centrifuge at high speed
(e.g., 16,000 x g, 5 min)

Upper Aqueous Phase (Nucleic Acids)

Interface (Proteins)

Lower Organic Phase (Phenol)

4. Carefully transfer
UPPER aqueous phase

to a new tube

Discard Tube with Interface
and Organic Phase

Purified Nucleic Acids
(Ready for Precipitation)
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Interface Layer?
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.researchgate.net/post/Why_is_there_no_clear_interphase_during_Trizol_RNA_extraction_of_fibroblast_cells
https://stockingerlab.osu.edu/sites/stockinger/files/imce/PDFs/Protocols/PhenolExtraction.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC5529626/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5529626/
https://www.thermofisher.com/be/en/home/references/protocols/nucleic-acid-purification-and-analysis/dna-extraction-protocols/phenol-chloroform-extraction.html
https://www.thermofisher.com/be/en/home/references/protocols/nucleic-acid-purification-and-analysis/dna-extraction-protocols/phenol-chloroform-extraction.html
https://www.reddit.com/r/labrats/comments/1jqpywy/give_me_all_your_tips_on_how_to_remove_the/
https://m.youtube.com/watch?v=hT1aY3A30Vs
https://www.med.upenn.edu/robertsonlab/assets/user-content/documents/phase-lock-gel-manual.pdf
https://www.quantabio.com/media/contenttype/IFU-118.1_REV_02_5PRIME_Phase_Lock_Gel.pdf
https://www.genetargetsolutions.com.au/wp-content/uploads/2016/05/5-Prime-Phase-Lock-Gel-Manual.pdf
https://m.youtube.com/watch?v=ZjbG1efem2M
https://m.youtube.com/watch?v=X_CVN3n5jFQ
https://www.benchchem.com/product/b15414810#reducing-the-interface-layer-in-water-phenol-extractions
https://www.benchchem.com/product/b15414810#reducing-the-interface-layer-in-water-phenol-extractions
https://www.benchchem.com/product/b15414810#reducing-the-interface-layer-in-water-phenol-extractions
https://www.benchchem.com/product/b15414810#reducing-the-interface-layer-in-water-phenol-extractions
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15414810?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15414810?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer
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